
1,1'-Dipropyl-4,4'-bipyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dipropyl-4,4’-bipyridinium is a quaternary ammonium compound belonging to the bipyridinium family. These compounds are known for their redox properties and have found applications in various fields, including electrochemistry and materials science. The structure of 1,1’-Dipropyl-4,4’-bipyridinium consists of two pyridine rings connected by a single bond, with propyl groups attached to the nitrogen atoms of each pyridine ring.
Preparation Methods
1,1’-Dipropyl-4,4’-bipyridinium can be synthesized through the alkylation of 4,4’-bipyridine. One common method involves refluxing 4,4’-bipyridine with three times the molar amount of propyl bromide in acetonitrile for 72 hours . This reaction results in the formation of 1,1’-Dipropyl-4,4’-bipyridinium dibromide. Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Dipropyl-4,4’-bipyridinium undergoes various chemical reactions, including:
Redox Reactions: It can participate in reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Cyclocondensation Reactions: It can react with aromatic diamines to form conjugated oligomers through cyclocondensation reactions.
Common reagents used in these reactions include reducing agents like sodium dithionite for redox reactions and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dipropyl-4,4’-bipyridinium has several scientific research applications:
Electrochemistry: Due to its redox properties, it is used in the development of electrochromic devices and redox flow batteries.
Materials Science: It is employed in the synthesis of conjugated polymers and oligomers, which have applications in organic electronics and optoelectronic devices.
Biological Studies: The compound’s ability to undergo redox reactions makes it useful in studying electron transfer processes in biological systems.
Mechanism of Action
The mechanism of action of 1,1’-Dipropyl-4,4’-bipyridinium primarily involves its redox activity. It can accept and donate electrons, making it a versatile redox mediator. In electrochemical applications, it acts as an electron transfer agent, facilitating the movement of electrons between different components of a system. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with other redox-active species to mediate electron transfer processes .
Comparison with Similar Compounds
1,1’-Dipropyl-4,4’-bipyridinium is similar to other bipyridinium compounds, such as:
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its use as a herbicide, it has a similar redox mechanism but different applications.
1,1’-Diheptyl-4,4’-bipyridinium: Used in electrochromic devices and organic electronics, it has longer alkyl chains compared to 1,1’-Dipropyl-4,4’-bipyridinium.
The uniqueness of 1,1’-Dipropyl-4,4’-bipyridinium lies in its specific alkyl chain length, which influences its solubility, redox potential, and overall reactivity. This makes it suitable for certain applications where other bipyridinium compounds may not be as effective.
Properties
CAS No. |
46903-41-7 |
|---|---|
Molecular Formula |
C16H22N2+2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |
InChI Key |
ZEBGBBHACLKGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


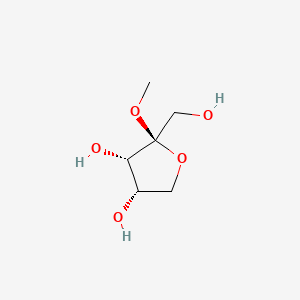
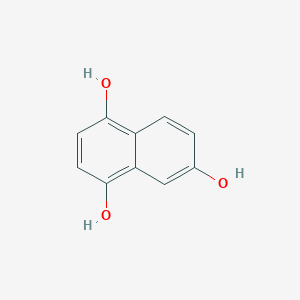
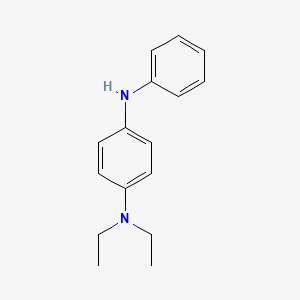
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
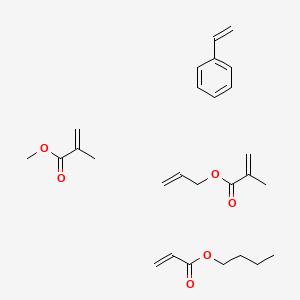



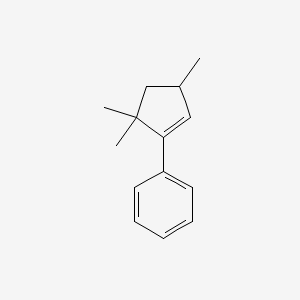


![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
